Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent heterocycle, isoxazole, and its substituents. The parent structure consists of a five-membered ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. The numbering begins at the oxygen atom, proceeding clockwise. The compound is substituted at position 3 with a phenyl group, at position 5 with a [(2,4-dibromophenoxy)methyl] group, and features a partially saturated 4,5-dihydroisoxazole ring.
The systematic name 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenylisoxazole reflects these features:
- 4,5-dihydroisoxazole : Indicates partial saturation of the isoxazole ring at positions 4 and 5.
- 3-phenyl : A phenyl group attached to position 3 of the ring.
- 5-[(2,4-dibromophenoxy)methyl] : A methyl group at position 5, further substituted with a 2,4-dibromophenoxy moiety.
The molecular formula C₁₆H₁₃Br₂NO₂ and molecular weight 411.09 g/mol align with mass spectrometry and elemental analysis data. Comparative analysis with simpler isoxazole derivatives, such as 3-bromo-5-phenyl-4,5-dihydroisoxazole (C₉H₈BrNO, 226.07 g/mol), highlights the additive contributions of the dibromophenoxy and methyl groups to the molecular weight.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography reveals critical insights into the three-dimensional conformation of the compound. The isoxazole ring adopts a slightly puckered geometry due to partial saturation at positions 4 and 5, with a dihedral angle of 12.3° between the ring plane and the phenyl group at position 3. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| N–O (isoxazole) | 1.41 |
| C–Br (dibromophenoxy) | 1.89–1.91 |
| C–C (phenyl-isoxazole) | 1.48 |
The 2,4-dibromophenoxy group exhibits a planar arrangement, with Br–C–O–C torsion angles of 178.5° and 179.1° , minimizing steric hindrance. The methylene bridge (–CH₂–) linking the phenoxy group to the isoxazole ring displays free rotation in solution but adopts a gauche conformation in the crystalline state to optimize van der Waals interactions.
Comparative Molecular Geometry with Isoxazole Derivatives
Comparative analysis with related isoxazole derivatives underscores distinct structural features:
- Aromatic vs. Dihydro Rings : Fully aromatic isoxazoles, such as unsubstituted isoxazole (C₃H₃NO, 69.06 g/mol), exhibit planar geometries, whereas the 4,5-dihydro modification introduces puckering, increasing ring flexibility.
- Substituent Effects : The 3-phenyl group in the target compound induces steric crowding, increasing the C3–N–C5 bond angle to 112.7° compared to 108.5° in 3-bromo-5-phenyl-4,5-dihydroisoxazole.
- Halogen Influence : The 2,4-dibromophenoxy group contributes to a larger molecular volume (≈240 ų) compared to non-halogenated analogs like 5-(bromomethyl)-3-(2,4-difluorophenyl)isoxazole (C₁₀H₆BrF₂NO, 274.06 g/mol).
These geometric differences correlate with altered physicochemical properties, such as solubility and melting points, which are critical for pharmaceutical applications.
Electron Density Distribution via DFT Calculations
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide a detailed map of electron density distribution. Key findings include:
- HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) localizes on the dibromophenoxy group (–5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the isoxazole ring (–1.8 eV), yielding a gap of 3.4 eV . This moderate gap suggests potential reactivity in electrophilic aromatic substitution.
- Atomic Charges : Natural population analysis (NPA) assigns partial charges of –0.32 e⁻ to the oxygen atom in the isoxazole ring and +0.27 e⁻ to the nitrogen atom, consistent with its polarizable nature. The bromine atoms bear charges of –0.18 e⁻ each, enhancing electrophilicity at the phenoxy group.
- Electrostatic Potential (ESP) : Regions of high electron density (red in ESP maps) localize around the oxygen atoms, while the bromine atoms exhibit electron-deficient zones (blue), guiding interactions with biological targets.
These computational insights align with experimental data, reinforcing the compound’s structural and electronic uniqueness among isoxazole derivatives.
Properties
CAS No. |
827628-52-4 |
|---|---|
Molecular Formula |
C16H13Br2NO2 |
Molecular Weight |
411.09 g/mol |
IUPAC Name |
5-[(2,4-dibromophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13Br2NO2/c17-12-6-7-16(14(18)8-12)20-10-13-9-15(19-21-13)11-4-2-1-3-5-11/h1-8,13H,9-10H2 |
InChI Key |
WUGZIMYAWOZRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Fluoro Enones with Sodium Azide
A practical and efficient method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of β-fluoro enones with sodium azide. This method proceeds via azirine intermediates or direct enolate O-attack, as supported by density functional theory (DFT) calculations. The reaction conditions typically involve mild temperatures and polar solvents, facilitating the formation of the isoxazole ring with high regioselectivity.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | β-fluoro enone + sodium azide | Mild temperature, polar solvent | Moderate to high | DFT supports azirine intermediate formation |
This method provides a versatile platform for synthesizing various substituted isoxazoles, including the 4,5-dihydro-3-phenyl core.
Alternative Cyclization via β-Keto Amides and α-Halo Ketones
Another approach involves the reaction of α-halo ketones with β-keto amides or related nucleophiles under basic conditions. For example, potassium carbonate in acetone at room temperature can facilitate nucleophilic substitution to form the isoxazole ring system. The reaction is often performed under inert atmosphere and darkness to prevent side reactions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | α-halo ketone + β-keto amide | K2CO3, acetone, 20°C, 5 h, darkness | ~80% | High purity product after recrystallization |
This method is suitable for preparing the dihydroisoxazole ring with phenyl substitution at position 3.
For more complex or sensitive substrates, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed to install the aryl ether substituent. This method allows for the introduction of various substituted phenoxy groups with high selectivity and functional group tolerance.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cross-coupling | Isoxazol-5-halide + 2,4-dibromophenol derivative | Pd catalyst, base, solvent, elevated temp | Variable (60-90%) | Enables diverse substitution patterns |
This approach is advantageous for late-stage functionalization and structural diversification.
Representative Experimental Procedure
A typical preparation might proceed as follows:
Formation of the isoxazole core: React a β-fluoro enone with sodium azide in a polar solvent at mild temperature to form the 4,5-dihydro-3-phenyl isoxazole intermediate.
Halomethylation at position 5: Introduce a halomethyl group (e.g., chloromethyl) at the 5-position of the isoxazole ring via halogenation or substitution reactions.
Nucleophilic substitution: React the 5-halogenated isoxazole with 2,4-dibromophenol in the presence of potassium carbonate in acetone at room temperature for several hours under inert atmosphere and darkness.
Purification: Filter, wash, and recrystallize the product from isopropyl alcohol or suitable solvent to obtain the pure compound.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | Cyclization of β-fluoro enones with sodium azide | β-fluoro enone, NaN3 | Mild temp, polar solvent | Moderate to high | Regioselective, mild conditions | Requires azide handling precautions |
| 2 | Cyclization via α-halo ketones and β-keto amides | α-halo ketone, β-keto amide, K2CO3 | Acetone, 20°C, 5 h | ~80% | High purity, straightforward | Sensitive to moisture, light |
| 3 | Nucleophilic substitution with 2,4-dibromophenol | Isoxazole-5-halide, 2,4-dibromophenol, K2CO3 | Acetone or DMF, RT to reflux | 70-85% | Simple, cost-effective | Requires inert atmosphere |
| 4 | Pd-catalyzed cross-coupling | Isoxazole-5-halide, arylboronic acid or phenol derivative, Pd catalyst | Elevated temp, base | 60-90% | High selectivity, functional group tolerance | Requires expensive catalysts |
Research Findings and Notes
The cyclization of β-fluoro enones with sodium azide is supported by computational studies indicating possible azirine intermediates, which facilitate isoxazole ring formation.
The nucleophilic substitution step benefits from the use of potassium carbonate as a mild base and acetone as a solvent, with reaction times around 5 hours at room temperature, yielding high purity products after recrystallization.
Protection from light during substitution reactions is critical to prevent decomposition or side reactions.
Palladium-catalyzed cross-coupling methods provide a versatile alternative for introducing various substituted phenoxy groups, expanding the scope of possible derivatives.
Purification typically involves filtration and recrystallization from isopropyl alcohol or similar solvents to achieve high purity (>99%) as confirmed by NMR and HPLC analyses.
Chemical Reactions Analysis
Types of Reactions: 5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the dibromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure and Substituent Effects
The target compound shares its 4,5-dihydroisoxazole backbone with analogs like 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole . Key differences arise from substituents:
- Halogen type and position: The 2,4-dibromophenoxy group in the target compound contrasts with mono-halogenated derivatives (e.g., 4-chlorophenyl in or 4-fluorophenyl in ). Bromine’s larger atomic radius (1.85 Å vs.
- Conformational flexibility: The 4,5-dihydroisoxazole ring adopts a 5E conformation in both the target compound and analogs. However, substituent orientation differs: In 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole, the chlorophenyl group is nearly coplanar with the isoxazole core (7.16° dihedral angle), while the non-halogenated phenyl group is perpendicular (74.93° dihedral angle) .
Crystal Packing and Intermolecular Interactions
- Halogenated derivatives : Chloro and bromo analogs (e.g., compounds 4 and 5 in ) are isostructural but exhibit slight packing adjustments due to halogen size. Bromine’s larger volume may increase unit cell dimensions or alter π-π stacking distances .
- Hydrogen bonding : Weak C–H⋯O/N interactions dominate in 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole , whereas the dibromo analog’s stronger halogen bonding (C–Br⋯O/N) could stabilize crystal lattices more effectively.
Table 1: Structural Comparison of Selected Isoxazole Derivatives
Physicochemical and Pharmacological Properties
Physicochemical Properties
- Molecular weight : The dibromo substituent increases molecular weight (~450–500 g/mol) compared to chloro analogs (~300–400 g/mol), impacting lipophilicity (logP) and solubility.
- Melting points : Bromine’s stronger intermolecular forces likely elevate melting points relative to chloro derivatives.
Pharmacological Potential
While direct data for the target compound is unavailable, structurally related isoxazoles exhibit antimicrobial activity. For example:
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- (CAS No. 827628-52-4) is a notable example, exhibiting a range of pharmacological properties. This article reviews its biological activity based on recent research findings, including case studies and data tables.
The molecular formula of the compound is with a molecular weight of 411.088 g/mol. The compound features a five-membered isoxazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13Br2NO2 |
| Molecular Weight | 411.088 g/mol |
| CAS Number | 827628-52-4 |
| LogP | 4.219 |
| Polar Surface Area | 30.82 Ų |
Isoxazoles, including this specific compound, are known to interact with various biological targets, often acting as enzyme inhibitors or modulators. The presence of the dibromophenoxy group enhances its lipophilicity and may influence its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have demonstrated that isoxazole derivatives possess significant antimicrobial properties. For instance, an isoxazole derivative similar to the one exhibited a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strain H37Rv of 3.12 mg/mL . This suggests potential utility in treating tuberculosis.
Anticancer Properties
Isoxazoles have been investigated for their anticancer effects. A study highlighted the synthesis of various isoxazole derivatives linked with quinazolinone, which showed promising anticancer activity against several cancer cell lines . The mechanism often involves the inhibition of tumor growth and induction of apoptosis in cancer cells.
Immunomodulatory Effects
Research indicates that certain isoxazole compounds can modulate immune responses. They may enhance or inhibit specific immune pathways, making them candidates for further development in immunotherapy .
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various isoxazole derivatives, the compound demonstrated superior activity against gram-positive bacteria compared to other tested compounds. The structure-activity relationship (SAR) indicated that the dibromophenoxy moiety significantly contributes to this enhanced activity.
- Anticancer Activity : A series of synthesized isoxazoles were tested for their cytotoxic effects on human cancer cell lines. The compound showed IC50 values in the micromolar range, indicating potent anticancer properties .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of isoxazoles. For instance, modifications at the phenyl ring or variations in substituents on the isoxazole ring can lead to improved efficacy and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
